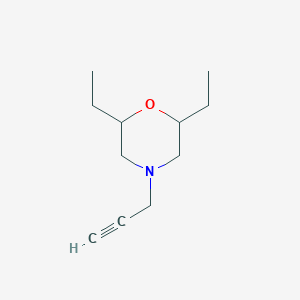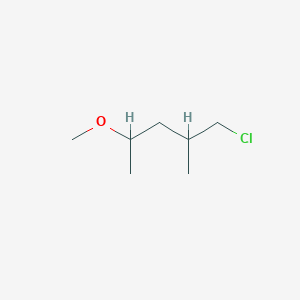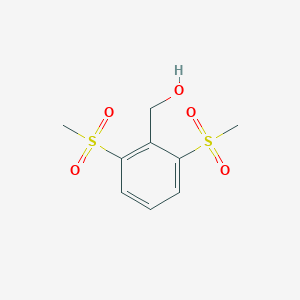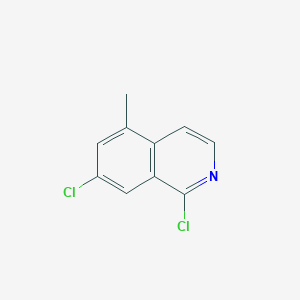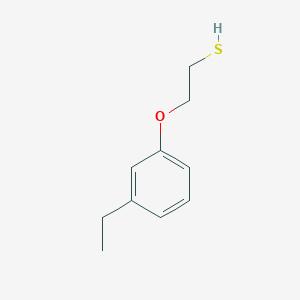![molecular formula C9H17NO2S B13200160 Spiro[4.4]nonane-1-sulfonamide](/img/structure/B13200160.png)
Spiro[4.4]nonane-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spiro[44]nonane-1-sulfonamide is a spirocyclic compound characterized by a unique structure where two nonane rings are connected through a single spiro atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of spiro[4One common method involves the hydrogenation of spiro[4.4]nonane-1,6-dione to form spiro[4.4]nonane-1,6-diol, which is then converted to the sulfonamide derivative through a series of reactions .
Industrial Production Methods
Industrial production methods for spiro[4.4]nonane-1-sulfonamide are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Spiro[4.4]nonane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products
The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Spiro[4.4]nonane-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with unique mechanical and chemical properties.
Mécanisme D'action
The mechanism of action of spiro[4.4]nonane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt specific biochemical pathways, leading to the desired therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Spiro[4.4]nonane-1,6-dione
- Spiro[4.5]decane-1,6-dione
- Spiro[5.5]undecane-1,7-dione
Uniqueness
Spiro[4.4]nonane-1-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties compared to other spirocyclic compounds. This uniqueness makes it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C9H17NO2S |
|---|---|
Poids moléculaire |
203.30 g/mol |
Nom IUPAC |
spiro[4.4]nonane-4-sulfonamide |
InChI |
InChI=1S/C9H17NO2S/c10-13(11,12)8-4-3-7-9(8)5-1-2-6-9/h8H,1-7H2,(H2,10,11,12) |
Clé InChI |
GTHZVQWSZROSSX-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(C1)CCCC2S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



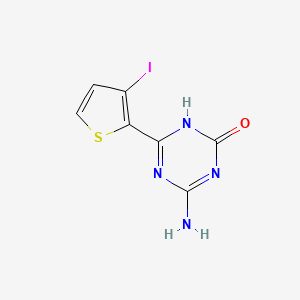
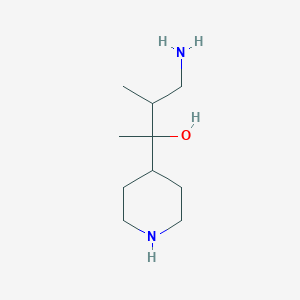
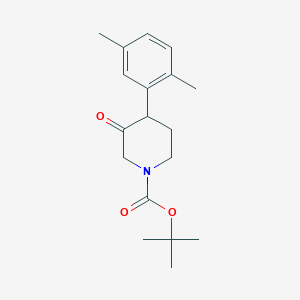
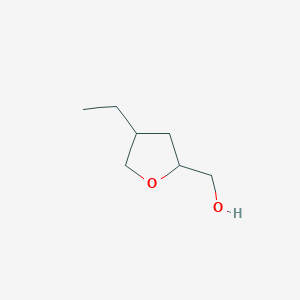

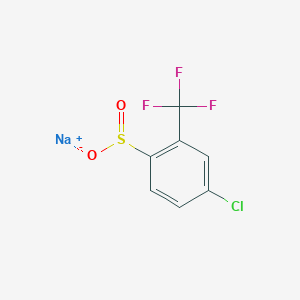
![3-[(3-Fluorophenyl)methyl]-3-methyloxirane-2-carbonitrile](/img/structure/B13200125.png)

